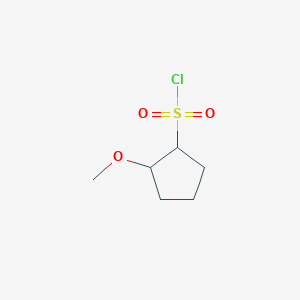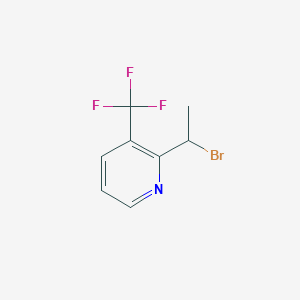![molecular formula C11H15NO B13253462 4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
4-[Amino(cyclopropyl)methyl]-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Amino(cyclopropyl)methyl]-3-methylphenol is an organic compound that features a phenol group substituted with an amino group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-3-methylphenol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by functional group transformations. For example, the cyclopropylmethyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts . The amino group can be introduced through nucleophilic substitution reactions using amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-3-methylphenol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The compound’s phenol group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[Amino(cyclopropyl)methyl]phenol: Lacks the methyl group on the phenol ring.
4-[Amino(cyclopropyl)methyl]-2-methylphenol: Has a different substitution pattern on the phenol ring.
4-[Amino(cyclopropyl)methyl]-3-ethylphenol: Contains an ethyl group instead of a methyl group.
Uniqueness
4-[Amino(cyclopropyl)methyl]-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-3-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-6-9(13)4-5-10(7)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3 |
InChI Key |
ULBUOWGEFMDYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13253379.png)
![1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13253390.png)
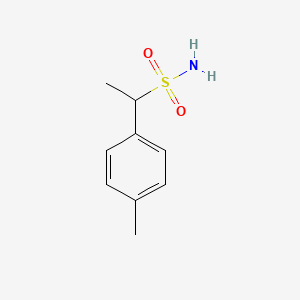
![Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B13253402.png)
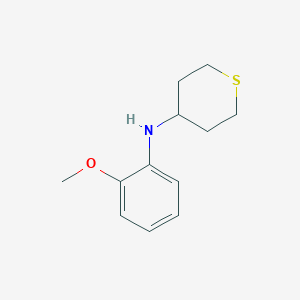
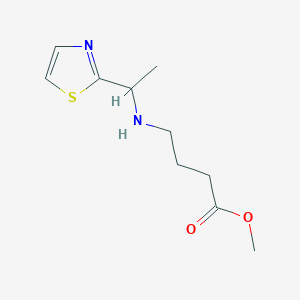
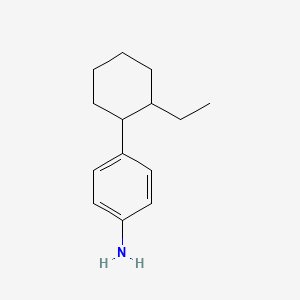
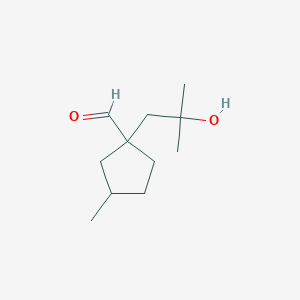
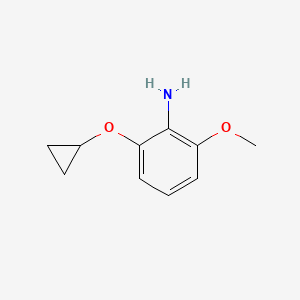
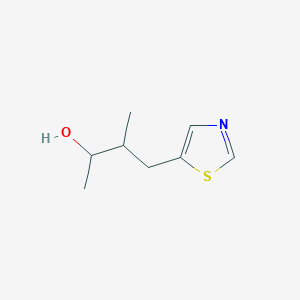
![2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253460.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)
